molecular formula C10H7ClFNO2S2 B5023614 N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide

N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B5023614
M. Wt: 291.8 g/mol
InChI Key: VUBUNPFUUFWTQW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group attached to a phenyl ring substituted with chlorine and fluorine atoms

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2S2/c11-7-3-4-9(8(12)6-7)13-17(14,15)10-2-1-5-16-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUNPFUUFWTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed:

  • Substituted derivatives with different functional groups on the phenyl ring.
  • Oxidized products such as sulfoxides and sulfones.
  • Reduced products such as thiols.
  • Biaryl compounds formed through coupling reactions.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.

    Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a sulfonamide group and a phenyl ring substituted with chlorine and fluorine atoms.

    Thiophene-based Sulfonamides: Other thiophene derivatives with sulfonamide groups that exhibit similar electronic and structural properties.

Uniqueness: N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and material science applications.

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